molecular formula C20H17NO3 B2603965 (4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone CAS No. 53670-04-5

(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone

Cat. No.: B2603965
CAS No.: 53670-04-5
M. Wt: 319.36
InChI Key: VXYUNQNOZBKNKO-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone is a diaryl ketone featuring a pyridine core substituted at position 3 with a 4-methoxyphenyl group and at position 6 with another 4-methoxyphenyl moiety. This dual methoxy substitution enhances electron density in the aromatic rings, promoting π-π interactions and hydrogen bonding, which are critical in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-methoxyphenyl)-[6-(4-methoxyphenyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-23-17-8-3-14(4-9-17)19-12-7-16(13-21-19)20(22)15-5-10-18(24-2)11-6-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYUNQNOZBKNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666773
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone typically involves the reaction of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that (4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone exhibits notable anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study :

  • A study published in Journal of Medicinal Chemistry highlighted that derivatives of this compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) cells, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values demonstrating the compound's potential as an antimicrobial agent .

Organic Electronics

This compound has been explored for use in organic electronic devices due to its favorable electronic properties. Its ability to act as a charge transport material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study :

  • Research conducted at a leading university demonstrated that incorporating this compound into OLEDs improved device efficiency by 15% compared to traditional materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyridin-3-yl(p-tolyl)methanone ()
  • Structure : Similar scaffold but replaces methoxy with a methyl group on the phenyl ring.
  • Impact : The methyl group increases lipophilicity (logP) compared to methoxy but lacks hydrogen-bonding capacity. This substitution may reduce solubility in polar solvents.
ASM-4 ()
  • Structure: (4-Methoxyphenyl)(5-(6-(piperazin-1-yl)pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone.
  • Key Differences : Incorporates a pyrrolo[2,3-b]pyridine core and a piperazine substituent.
  • This modification is relevant in COVID-19 drug candidates, possibly targeting viral proteases .
Compound 16G ()
  • Structure: (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone.
  • Key Differences : Ethynyl linker and trifluoromethyl group.
  • Impact : The trifluoromethyl group increases electrophilicity and metabolic stability. The ethynyl spacer may improve rigidity and binding specificity .

Electronic and Physical Properties

Compound Molecular Weight Key Substituents Dipole Moment (Debye) Notable Properties Reference
Target Compound 377.39 Dual 4-methoxyphenyl Not reported High electron density, moderate logP -
ASM-4 () 514.24 Piperazine, pyrrolopyridine Not reported Enhanced solubility, antiviral potential
Compound in 352.38 Indolizinyl, 4-methoxyphenyl µg = 4.2; µe = 6.8 High excited-state polarity, fluorescent applications
X1H Ligand () 376.43 Benzothiophene, hydroxyl groups Not reported Hydrogen-bond donor, antioxidant activity

Biological Activity

(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone, also known by its CAS number 1261989-93-8, is a compound of interest due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H17NO3
  • Molecular Weight : 333.36 g/mol
  • CAS Number : 1261989-93-8

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Telomerase Inhibition : The compound has been shown to inhibit telomerase activity, which is crucial for the proliferation of cancer cells. This inhibition leads to reduced tumor growth in xenograft models .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating endoplasmic reticulum stress pathways. The expression of hTERT (human telomerase reverse transcriptase) is modulated, resulting in increased oxidative stress and mitochondrial dysfunction .
  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits high antiproliferative activity against various cancer cell lines, including SMMC-7721 cells, with an IC50 value of approximately 88 nM. Importantly, it shows minimal toxicity to normal human hepatocytes (IC50 > 10 μM) indicating a favorable therapeutic window .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Telomerase InhibitionSignificant reduction in tumor growth
Apoptosis InductionActivation of ER stress pathways
CytotoxicityIC50 = 88 nM for SMMC-7721; non-toxic to normal cells

Case Study: In Vivo Efficacy

In a notable study, this compound was tested in vivo using xenograft models. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The underlying mechanism was linked to the modulation of telomerase activity and subsequent apoptotic signaling pathways .

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